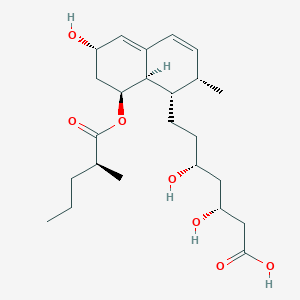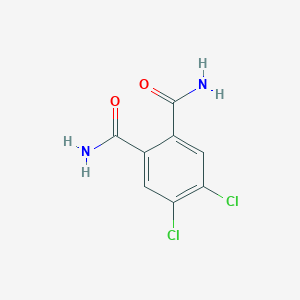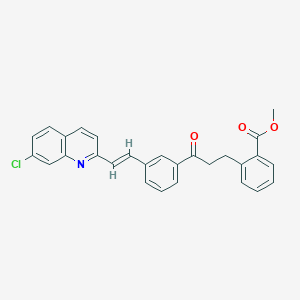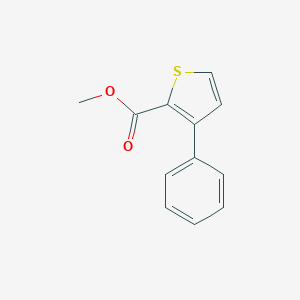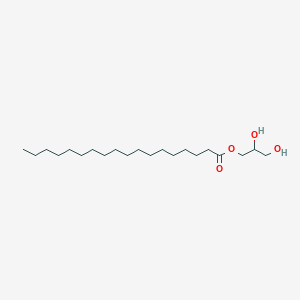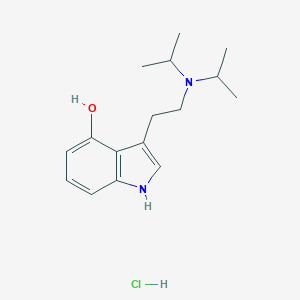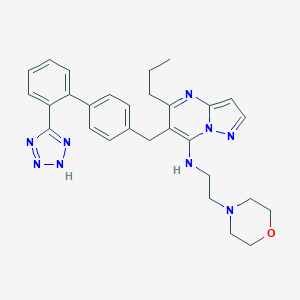
2,3-Dioxoindoline-5-sulfonyl chloride
概要
説明
Synthesis Analysis
The synthesis of sulfonyl chlorides and related compounds is a topic of interest in several of the papers. For example, anthraquinone-2-sulfonyl chloride is synthesized and used as a derivatization reagent for amines, with the synthetic mechanism elucidated using mass spectrometry . Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride is synthesized and used as a sulfonating agent for amines . These studies suggest that the synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride would likely involve the introduction of a sulfonyl chloride group into the indoline structure, potentially through a similar sulfonation reaction.
Molecular Structure Analysis
While the molecular structure of 2,3-Dioxoindoline-5-sulfonyl chloride is not directly analyzed in the papers, the structure of related compounds is discussed. For instance, the structure of anthraquinone-2-sulfonyl chloride includes a cyclic conjugation system, a p-quinone system, and a sulfonyl chloride group . The molecular structure of 2,3-Dioxoindoline-5-sulfonyl chloride would similarly include a sulfonyl chloride group attached to an indoline backbone, which may influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonyl chlorides. For example, sulfonyl chlorides are used in the synthesis of sulfonamides by reacting with amines , and in the preparation of N-sulfonyl imines through condensation with aldehydes . The visible-light-driven photoredox-catalyzed multicomponent reaction involving sulfonyl chlorides and sulfur ylides leads to the synthesis of sulfonated indolines . These reactions highlight the versatility of sulfonyl chlorides in organic synthesis, suggesting that 2,3-Dioxoindoline-5-sulfonyl chloride could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the stability of the Dios group under basic and reductive conditions and its removal by heating in a hot aqueous solution of trifluoroacetic acid is noted . The reactivity of sulfonyl chlorides with amines to form stable sulfonamides, which are amenable to analysis by HPLC, is also described . These properties suggest that 2,3-Dioxoindoline-5-sulfonyl chloride would have similar reactivity and stability profiles, making it a potentially useful reagent in organic synthesis and analytical chemistry.
科学的研究の応用
Use in Organic Chemistry
2,3-Dioxoindoline-5-sulfonyl chloride is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Method of Application
A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous as it circumvents thermal runaway, improving the inherent safety of the process .
Results
The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields . A small reactor volume (639 μL) and short residence time (41 s) afforded a very high space–time yield (6.7 kg L −1 h −1) for the model system .
Use in Synthesis of Sulfonyl-Containing Phosphorothioates
Sulfonyl and phosphorothioate are important privileged structural motifs which are widely presented in pharmaceuticals and agrochemicals .
Method of Application
An efficient approach to synthesizing sulfonyl-containing phosphorothioates by merging photoredox and copper catalysis at room temperature has been described . This protocol is compatible with a wide range of substrates and can be applied to the late-stage functionalization of complex molecules .
Results
The results of this method are not specified in the source .
Use in Synthesis of N-Sulfonyl Formamidines
N-Sulfonyl formamidines are important nitrogen-containing organic compounds that serve as essential intermediates in numerous important organic reactions .
Method of Application
A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .
Results
The results of this method are not specified in the source .
Use in Synthesis of Sulfonamide Triazine Hybrid Derivatives
Sulfonamide triazine hybrid derivatives are synthesized using various amines .
Method of Application
The chlorine atoms in cyanuric chloride were nucleophilically substituted with various amines to create the final compounds .
Results
The results of this method are not specified in the source .
Use in 3D Visualizing Molecular Dynamics Simulation
“2,3-Dioxoindoline-5-sulfonyl chloride” has been used in 3D visualizing molecular dynamics simulation .
Method of Application
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
Results
The results of this method are not specified in the source .
Use in Synthesis of Heterocyclic Compounds
N-Sulfonyl amidines, a special class of amidines, serve as essential intermediates in numerous important organic reactions . They can be useful building blocks for synthesizing heterocyclic compounds .
Method of Application
A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .
Results
The results of this method are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRKHHCIXKFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579314 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxoindoline-5-sulfonyl chloride | |
CAS RN |
132898-96-5 | |
| Record name | 5-Isatinsulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
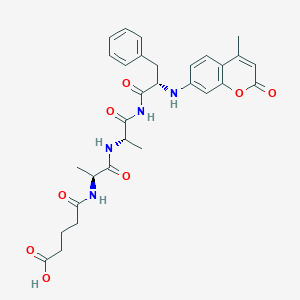
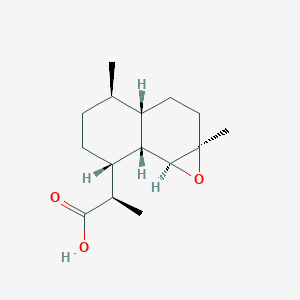
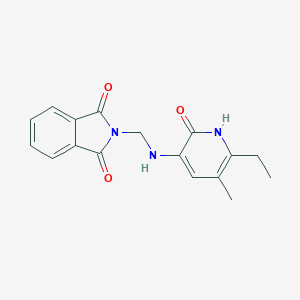
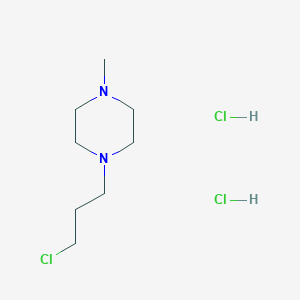
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
